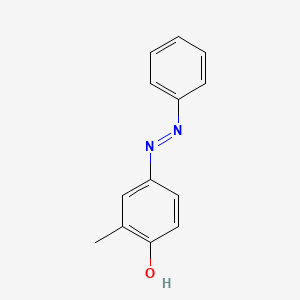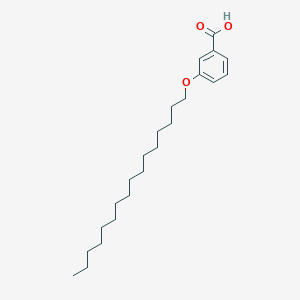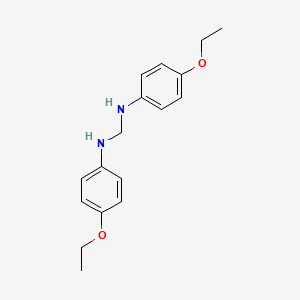
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate typically involves the esterification of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The acetoxymethyl group is introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 5-carboxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Reduction: Formation of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Substitution: Formation of various substituted pyrrolecarboxylates depending on the nucleophile used.
科学研究应用
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with various biological macromolecules, influencing their function and activity .
相似化合物的比较
- Benzyl 5-acetoxymethyl-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate
Comparison: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
65038-94-0 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
benzyl 5-(acetyloxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-12(2)16(18-15(11)10-21-13(3)19)17(20)22-9-14-7-5-4-6-8-14/h4-8,18H,9-10H2,1-3H3 |
InChI 键 |
BYVBNXJQPYPOQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)



![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)



